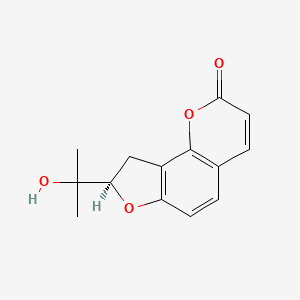

R-(-)-Columbianetin

Beschreibung

(-)-Columbianetin has been reported in Angelica gigas, Melicope semecarpifolia, and other organisms with data available.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

52842-47-4 |

|---|---|

Molekularformel |

C14H14O4 |

Molekulargewicht |

246.26 g/mol |

IUPAC-Name |

(8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m1/s1 |

InChI-Schlüssel |

YRAQEMCYCSSHJG-LLVKDONJSA-N |

Isomerische SMILES |

CC(C)([C@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O |

Kanonische SMILES |

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O |

Synonyme |

columbianetin columbianetin, (+-)-isomer columbianetin, (S)-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

R-(-)-Columbianetin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-(-)-Columbianetin, a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and analgesic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The content is structured to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, offering comprehensive experimental protocols, comparative quantitative data, and insights into its molecular mechanisms of action.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (or Umbelliferae) family, commonly known as the carrot, celery, or parsley family.[1] This family is rich in aromatic plants that produce a wide array of secondary metabolites, including coumarins.[2] Additionally, species from the Rutaceae family have also been identified as sources.

Key plant species reported to contain this compound and its derivatives include:

-

Angelica species (Apiaceae): This genus is a prominent source of columbianetin (B30063).

-

Citrus grandis (L.) Osbeck (Rutaceae): Commonly known as pomelo, the peels of this citrus fruit have been found to contain columbianetin.[7]

-

Zanthoxylum piasezkii Maxim. (Rutaceae): This species is another reported source.[4]

-

Campylotropis hirtella (Franch.) Schindl. (Fabaceae): This plant has also been identified as containing columbianetin.[4]

-

Lomatium columbianum (Nutt.) Mathias & Constance (Apiaceae): This species is a source of columbianadin, a derivative that yields columbianetin upon hydrolysis.[7]

The concentration and yield of this compound can vary significantly based on the plant species, geographical location, harvesting time, and the specific plant part used for extraction.

Quantitative Data on Isolation

The efficiency of isolation and purification of this compound and its derivatives varies depending on the source material and the methodology employed. The following table summarizes quantitative data from published studies to provide a comparative overview.

| Plant Source (Part) | Compound | Isolation Method | Initial Concentration/Content | Final Purity | Yield / Enrichment Factor | Reference |

| Angelica pubescens (Dry Roots) | (+)-Columbianetin | High-Speed Countercurrent Chromatography (HSCCC) | 221 mg crude extract from 30 g of root | 95% | 9.48 mg | [3] |

| Angelicae Pubescentis Radix | Columbianetin-β-D-glucopyranoside | Macroporous Resin (GDX-201) + Preparative HPLC | 0.45% in crude extract | >98% | 29.61-fold increase in content (to 13.32%) with 88.03% recovery | [4][8] |

| Angelicae Pubescentis Radix | Columbianetin Acetate, Osthole, Columbianadin | Macroporous Resin (HP-20) + Preparative HPLC | Not specified | >98% | 10.69-fold to 19.98-fold increase in content | [9] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves extraction followed by one or more chromatographic purification steps.[10] Below are detailed methodologies for the key techniques cited in the literature.

General Extraction Procedure

Extraction is the initial step to separate the desired compounds from the plant matrix.[10]

-

Material Preparation: The plant material (e.g., dried roots of Angelica pubescens) is ground into a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction: Maceration or Soxhlet extraction is commonly performed using organic solvents. Methanol or ethanol (B145695) are frequently used for the extraction of coumarins.[6][8] The choice of solvent is critical and is often determined by the polarity of the target compound.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding a viscous residue.

Method 1: High-Speed Countercurrent Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thus preventing irreversible adsorption of the sample.[3] It is particularly effective for separating components from complex natural product extracts.

Protocol for Isolation of (+)-Columbianetin from Angelica pubescens Roots: [3]

-

Solvent System Preparation:

-

Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water. A common ratio is 5:5:5:5 (v/v/v/v).

-

Thoroughly mix the solvents in a separatory funnel and allow the layers to separate at room temperature.

-

Degas both the upper (stationary phase) and lower (mobile phase) phases by sonication before use.

-

-

Sample Preparation:

-

Dissolve the pre-purified crude extract (e.g., 221 mg from 30 g of dry root) in the solvent system (e.g., 10 mL of a 5:5:7:4 mixture of the above solvents).

-

-

HSCCC Instrument Setup and Operation:

-

Fill the HSCCC coil entirely with the stationary phase (upper phase).

-

Set the apparatus to rotate at a specific speed (e.g., 890-900 rpm).

-

Pump the mobile phase (lower phase) into the head end of the column at a defined flow rate.

-

Once hydrodynamic equilibrium is reached, inject the sample solution into the column.

-

-

Fraction Collection and Analysis:

-

Continuously monitor the effluent from the outlet of the column with a UV detector.

-

Collect fractions based on the resulting chromatogram.

-

Analyze the collected fractions for purity using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

-

-

Post-HSCCC Purification:

-

Pool the fractions containing the target compound with high purity (e.g., >95%).

-

For further purification, the pooled fractions can be subjected to a second round of HSCCC with a different solvent system if necessary.

-

Extract the final compound from the aqueous phase after removal of organic solvents, and evaporate to dryness.

-

Method 2: Macroporous Resin Chromatography followed by Preparative HPLC

This method is highly effective for enriching and purifying target compounds from large volumes of crude extract.[4][9]

Protocol for Purification of Columbianetin-β-D-glucopyranoside from Angelicae Pubescentis Radix: [4]

Part A: Macroporous Resin Enrichment

-

Resin Selection and Pre-treatment:

-

Column Packing:

-

Pack a glass column with the pre-treated resin.

-

-

Dynamic Adsorption (Loading):

-

Dissolve the crude extract in an appropriate solvent.

-

Load the sample solution onto the resin column at an optimized flow rate (e.g., 4 bed volumes per hour, BV/h).

-

Wash the column with deionized water to remove impurities like sugars and salts.

-

-

Dynamic Desorption (Elution):

-

Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 0%, 10%, 25%, 40%, 60% ethanol).

-

Collect the eluate in fractions.

-

Monitor the fractions by HPLC to identify those containing the highest concentration of the target compound. The optimal elution is often achieved with a specific ethanol concentration (e.g., 25% ethanol).

-

-

Concentration:

-

Combine the target-rich fractions and concentrate them under reduced pressure to obtain an enriched extract.

-

Part B: Preparative HPLC (PHPLC) Purification

-

Sample Preparation:

-

Dissolve the enriched extract from the macroporous resin step in the mobile phase.

-

-

PHPLC System and Parameters:

-

Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB-C18, 250 × 21.2 mm, 7 µm).[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water. For example:

-

0–20 min: 22% acetonitrile

-

20–25 min: Gradient from 22% to 100% acetonitrile

-

25–35 min: 100% acetonitrile[4]

-

-

Flow Rate: A typical preparative flow rate is around 9 mL/min.[4]

-

Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 325 nm for columbianetin-β-D-glucopyranoside).[4]

-

Injection Volume: A larger volume suitable for preparative scale (e.g., 1.0 mL).[4]

-

-

Fraction Collection:

-

Collect the peak corresponding to this compound or its derivative based on the retention time established during analytical HPLC runs.

-

-

Final Processing:

-

Evaporate the solvent from the collected fraction to obtain the pure compound.

-

Confirm the purity (e.g., >98%) by analytical HPLC.

-

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for its development as a therapeutic agent.

Anti-inflammatory Signaling Pathway

Recent studies have elucidated that columbianetin's anti-inflammatory effects are mediated, at least in part, through the inhibition of the NOD1/RIP2/NF-κB signaling pathway .[7][9] This pathway is a key component of the innate immune response.

Pathway Description:

-

Activation: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is recognized by pattern-recognition receptors like nucleotide-binding and oligomerization domain-containing protein 1 (NOD1).[9]

-

Signal Transduction: Upon activation, NOD1 recruits and activates the receptor-interacting serine/threonine-protein kinase 2 (RIP2).

-

NF-κB Activation: Activated RIP2 leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases the nuclear factor kappa B (NF-κB) complex.

-

Gene Transcription: NF-κB translocates to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[9]

-

Inhibition by Columbianetin: Columbianetin has been shown to inhibit the expression of NOD1, RIP2, and the activation of NF-κB, thereby downregulating the production of these inflammatory cytokines.[7][9]

Caption: Columbianetin inhibits inflammation by blocking the NOD1/RIP2/NF-κB pathway.

Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a plant source, combining macroporous resin chromatography and preparative HPLC.

Caption: A typical workflow for isolating this compound from plant material.

Conclusion

This compound is a promising natural product with significant therapeutic potential. The Apiaceae family, particularly Angelica species, serves as a primary source for its extraction. Efficient and scalable isolation protocols, such as the combination of macroporous resin chromatography and preparative HPLC, have been developed, enabling the acquisition of high-purity material for research and development. Further investigation into its molecular targets and signaling pathways, such as the established inhibitory effect on the NOD1/RIP2/NF-κB cascade, will continue to underpin its journey from a natural compound to a potential clinical candidate. This guide provides a foundational resource for scientists and researchers dedicated to advancing the study and application of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mz-at.de [mz-at.de]

- 3. tautobiotech.com [tautobiotech.com]

- 4. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. Preparative isolation and purification of coumarins from Angelica dahurica (Fisch. ex Hoffn) Benth, et Hook. f (Chinese traditional medicinal herb) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of R-(-)-Columbianetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of R-(-)-Columbianetin, a naturally occurring coumarin (B35378) derivative. The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, along with detailed experimental protocols and relevant biological pathway information.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄O₄ | [1][2] |

| Molecular Weight | 246.26 g/mol | [1][2] |

| Melting Point | 143-145 °C | [3] |

| Boiling Point (Predicted) | 443.0 ± 45.0 °C | [3][4] |

| Density (Predicted) | 1.334 ± 0.06 g/cm³ | [3][4] |

| Solubility | Soluble in DMSO | [3] |

| Optical Rotation, [α] | Levorotatory (-) | This is inferred from its name, this compound. The specific rotation value is not readily available in the cited literature, but the methodology for its determination is well-established. |

| pKa (Predicted) | 14.34 ± 0.29 | [4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducibility and validation of experimental results.

The melting point of a solid crystalline substance is a critical indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

-

Solubility data is fundamental for designing in vitro assays, formulation development, and predicting in vivo absorption.

-

Apparatus: Analytical balance, vortex mixer, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure (Equilibrium Solubility Method):

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, buffers at various pH).

-

The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to pellet the undissolved solid.

-

A known volume of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved this compound is quantified using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Optical rotation is a defining characteristic of chiral molecules like this compound and is used to confirm the stereochemical identity and enantiomeric purity.

-

Apparatus: Polarimeter.

-

Procedure:

-

A solution of this compound of a known concentration (c, in g/100 mL) is prepared in a suitable achiral solvent (e.g., methanol, chloroform).

-

The polarimeter is calibrated by measuring the rotation of the pure solvent (blank).

-

The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters).

-

The observed rotation (αobs) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

-

The specific rotation [α] is calculated using the formula: [α]Tλ = αobs / (l × c).[5][6][7]

-

Biological Activity and Signaling Pathway

This compound, as a member of the coumarin family, is anticipated to exhibit various biological activities, including anti-inflammatory and antioxidant effects. A key signaling pathway implicated in these cellular responses is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .[8][9][10]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[11] Upon exposure to inducers like this compound, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[11][12] This leads to the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes, which ultimately confers protection against oxidative stress and inflammation.[8][9][10]

Experimental Workflow: Isolation and Purification

The isolation and purification of this compound from a natural source, such as the roots of Angelica species, typically involves a multi-step process to separate the target compound from a complex mixture of phytochemicals.

The general workflow begins with the extraction of the dried and powdered plant material using an appropriate solvent.[13][14] The resulting crude extract is then subjected to a series of chromatographic techniques to isolate and purify the desired compound.[15][16][17]

References

- 1. Columbianetin | C14H14O4 | CID 92201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound: COLUMBIANETIN (CHEMBL201152) - ChEMBL [ebi.ac.uk]

- 3. columbianetin [chembk.com]

- 4. (+)-COLUMBIANETIN CAS#: 52842-47-4 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. trp.org.in [trp.org.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Elucidation and Confirmation of the R-(-)-Columbianetin Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive process of elucidating and confirming the chemical structure of R-(-)-Columbianetin, a naturally occurring coumarin (B35378) derivative. This document provides a thorough overview of the spectroscopic analyses, chiroptical studies, and synthetic methodologies employed to unequivocally establish its molecular architecture and absolute stereochemistry.

Introduction to Columbianetin (B30063)

Columbianetin is a furanocoumarin that exists as a racemic mixture or as individual enantiomers in various plant species. The distinct biological activities of its enantiomers necessitate a precise understanding of their three-dimensional structure. This guide focuses on the R-(-)-enantiomer, outlining the critical experimental evidence that underpins its structural assignment. The established IUPAC name for the S-(+)-enantiomer is (8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one, which strongly indicates that the R-(-)-enantiomer is (8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one.[1] The subsequent sections of this guide provide the experimental verification for this assignment.

Spectroscopic and Chiroptical Data

The structural elucidation of this compound relies on a combination of modern spectroscopic and chiroptical techniques. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of the atoms. Chiroptical methods, such as the measurement of specific rotation, are crucial for determining the absolute configuration of the chiral center.

Table 1: Spectroscopic and Chiroptical Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₁₄H₁₄O₄ | High-Resolution Mass Spectrometry (HRMS) |

| Monoisotopic Mass | 246.0892 g/mol | HRMS |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Data not available in search results | Proton NMR |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data not available in search results | Carbon-13 NMR |

| Specific Rotation [α] | Negative (-) | Polarimetry |

Note: Detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound were not available in the provided search results. These would typically be presented here in a detailed table with assignments for each proton and carbon atom.

Experimental Protocols

The definitive structural confirmation of a chiral molecule like this compound involves a multi-faceted experimental approach, including its isolation from natural sources, characterization by spectroscopic methods, and, ideally, a stereoselective synthesis.

Isolation and Purification

A general protocol for the isolation of columbianetin from plant material, such as the roots of Angelica species, involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

-

Partitioning: The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the connectivity of the molecule.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the complete assembly of the molecular skeleton.

-

Determination of Absolute Configuration

The determination of the 'R' configuration at the chiral center of (-)-Columbianetin is a critical step. This is typically achieved through one or more of the following methods:

-

X-ray Crystallography: The most definitive method for determining absolute configuration is single-crystal X-ray diffraction. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. For this compound, obtaining a suitable crystal of the natural product or a derivative would provide irrefutable proof of its absolute stereochemistry.

-

Chiroptical Spectroscopy (ECD/VCD): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques that measure the differential absorption of left and right circularly polarized light. By comparing the experimental ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the 'R' configuration), the absolute stereochemistry can be confidently assigned.

-

Stereoselective Synthesis: The unambiguous synthesis of a single enantiomer from a starting material of known absolute configuration provides a chemical proof of the structure and stereochemistry of the target molecule. A stereoselective synthesis of (R)-Columbianetin that yields a product with a negative specific rotation would confirm the R-(-) assignment.

Logical Workflow for Structure Elucidation

The logical flow of experiments and analysis for the structure elucidation of this compound can be visualized as a clear workflow.

References

The Biosynthesis of R-(-)-Columbianetin: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of R-(-)-columbianetin, an angular furanocoumarin of significant interest to the pharmaceutical and scientific communities. This compound is a key intermediate in the biosynthesis of other important furanocoumarins, such as angelicin. This document details the enzymatic steps, key intermediates, and regulatory aspects of the this compound biosynthetic pathway in plants. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating the current understanding of this pathway and providing detailed experimental methodologies.

Introduction

Furanocoumarins are a class of plant secondary metabolites known for their diverse biological activities. They are structurally characterized by a furan (B31954) ring fused to a coumarin (B35378) backbone and are classified as either linear or angular based on the position of the furan ring fusion. This compound is a prominent angular dihydrofuranocoumarin that serves as a crucial precursor to other angular furanocoumarins. The biosynthesis of these compounds is a branch of the general phenylpropanoid pathway and involves a series of enzymatic reactions, with cytochrome P450 monooxygenases (CYPs) playing a pivotal role. Understanding the intricacies of the this compound biosynthetic pathway is essential for its potential biotechnological production and for the development of novel therapeutic agents.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine. The pathway proceeds through the formation of the key intermediate, umbelliferone (B1683723) (7-hydroxycoumarin). The subsequent steps leading to this compound are specific to the angular furanocoumarin pathway.

The key steps are:

-

Prenylation of Umbelliferone: The pathway diverges towards angular furanocoumarins with the prenylation of umbelliferone at the C-8 position. This reaction is catalyzed by a prenyltransferase, which attaches a dimethylallyl pyrophosphate (DMAPP) group to the aromatic ring of umbelliferone to yield osthenol (B192027) .

-

Cyclization of Osthenol: The prenyl side chain of osthenol undergoes an enzymatic cyclization to form the dihydrofuran ring. This crucial step is catalyzed by columbianetin (B30063) synthase , a cytochrome P450 monooxygenase, resulting in the formation of (+)-columbianetin . It is important to note that while the user requested information on this compound, the available scientific literature predominantly describes the biosynthesis of its enantiomer, (+)-columbianetin, which has a 2'S, 3'R configuration. Further research is needed to fully elucidate the biosynthesis of the R-(-) enantiomer in different plant species.

-

Conversion to Angelicin: (+)-Columbianetin is a direct precursor to the angular furanocoumarin angelicin . This conversion is catalyzed by angelicin synthase , which introduces a double bond into the dihydrofuran ring.

The overall pathway is depicted in the following diagram:

Key Enzymes and Intermediates

A summary of the key enzymes and intermediates involved in the biosynthesis of this compound is provided in the table below.

| Intermediate | Enzyme | Enzyme Class | Substrate(s) | Product |

| Umbelliferone | Prenyltransferase | Transferase | Umbelliferone, DMAPP | Osthenol |

| Osthenol | Columbianetin Synthase | Cytochrome P450 | Osthenol, NADPH, O₂ | (+)-Columbianetin |

| (+)-Columbianetin | Angelicin Synthase | Oxidase | (+)-Columbianetin | Angelicin |

Table 1: Key Enzymes and Intermediates in the Biosynthesis of (+)-Columbianetin.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data, such as enzyme kinetics and in planta metabolite concentrations, specifically for the this compound biosynthetic pathway. Research in this area is ongoing, and future studies are expected to provide more detailed quantitative insights.

Experimental Protocols

This section provides generalized methodologies for key experiments used in the study of furanocoumarin biosynthesis. These protocols are intended as a guide and may require optimization for specific plant species and experimental conditions.

Enzyme Assay for Columbianetin Synthase

Objective: To determine the activity of columbianetin synthase in converting osthenol to columbianetin.

Materials:

-

Microsomal protein fraction isolated from the plant of interest

-

Osthenol (substrate)

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.5)

-

Ethyl acetate

-

HPLC system with a C18 column

-

Mass spectrometer (for product confirmation)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, the microsomal protein fraction, and osthenol.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C).

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase (containing the product) and evaporate to dryness.

-

Resuspend the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

-

Analyze the sample by HPLC-MS to identify and quantify the columbianetin produced.

Gene Expression Analysis by qRT-PCR

Objective: To quantify the expression levels of genes encoding biosynthetic enzymes (e.g., prenyltransferase, columbianetin synthase) in different plant tissues or under various conditions.

Materials:

-

Plant tissue samples

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR instrument

-

Gene-specific primers

-

SYBR Green or other fluorescent dye

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers and a fluorescent dye.

-

Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a reference gene.

Regulation of the Pathway

The biosynthesis of furanocoumarins, including this compound, is tightly regulated in plants. The expression of the biosynthetic genes is often induced by various biotic and abiotic stresses, such as pathogen attack, UV radiation, and wounding. This induction is mediated by complex signaling pathways involving plant hormones like jasmonic acid and salicylic (B10762653) acid. Transcription factors play a crucial role in coordinating the expression of the pathway genes.

Conclusion

The biosynthesis of this compound is a key branch of the furanocoumarin pathway in plants, leading to the formation of important angular furanocoumarins. While the main enzymatic steps have been outlined, further research is required to fully characterize the enzymes involved, particularly columbianetin synthase, and to elucidate the regulatory mechanisms that control the flux through this pathway. A deeper understanding of the biosynthesis of this compound will be instrumental for its sustainable production through metabolic engineering and for the exploration of its therapeutic potential.

R-(-)-Columbianetin CAS number and chemical identifiers

An in-depth technical guide to R-(-)-Columbianetin, this document provides essential chemical identifiers, physicochemical properties, and detailed experimental protocols for researchers, scientists, and professionals in drug development. The information is presented through structured tables for clarity and supplemented with Graphviz diagrams to illustrate key biological pathways and experimental workflows.

Chemical Identifiers and Physicochemical Properties

This compound, a naturally occurring furanocoumarin, is the (R)-enantiomer of columbianetin (B30063). It has been the subject of research for its potential pharmacological activities.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Citation |

| CAS Number | 52842-47-4 | [1][2] |

| IUPAC Name | (8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydro-2H-furo[2,3-h]chromen-2-one | [2] |

| Molecular Formula | C₁₄H₁₄O₄ | [2] |

| PubChem CID | 442104 | [1] |

| ChEBI ID | CHEBI:3828 | [2] |

| KEGG ID | C09210 | [1][2] |

| InChI | InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m1/s1 | [2] |

| InChIKey | YRAQEMCYCSSHJG-LLVKDONJSA-N | [2] |

| Canonical SMILES | CC(C)(O)[C@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | [2] |

| Synonyms | (-)-Columbianetin, (8R)-Columbianetin | [1][2] |

Table 2: Physicochemical Properties of Columbianetin

| Property | Value | Citation |

| Molar Mass | 246.26 g/mol | [3][4] |

| Melting Point | 143-145 °C | [4] |

| Boiling Point | 443.0±45.0 °C (Predicted) | [4] |

| Density | 1.334±0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in DMSO | [4] |

| Appearance | White powder | [4] |

| pKa | 14.34±0.29 (Predicted) | [4] |

Biological Activity and Signaling Pathways

Columbianetin has demonstrated notable anti-inflammatory effects. Research indicates that it can inhibit the NOD1/NF-κB signaling pathway, which plays a crucial role in the inflammatory response.[5]

Caption: Columbianetin inhibits the LPS-stimulated NOD1/RIP2/NF-κB pathway.

Experimental Protocols

Anti-Inflammatory Activity Assessment in PBMCs

This protocol outlines the methodology used to evaluate the anti-inflammatory effects of columbianetin on human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[5]

Objective: To determine the inhibitory effect of columbianetin on the production of pro-inflammatory cytokines.

Methodology:

-

Isolation of PBMCs: Isolate PBMCs from the whole blood of healthy donors using density gradient centrifugation.

-

Cell Culture and Treatment:

-

Culture the isolated PBMCs in an appropriate medium.

-

Pre-treat the cells with varying concentrations of Columbianetin for a specified duration.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation and a group with LPS stimulation but without columbianetin treatment should be included.

-

-

Cytokine Measurement:

-

After the incubation period, collect the cell culture supernatants.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Western Blot Analysis:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins in the NOD1/NF-κB pathway (e.g., NOD1, RIP2, p-NF-κB).

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Express cytokine concentration data as mean ± standard deviation.

-

Analyze the statistical significance of differences between groups using appropriate tests like ANOVA or a Mann-Whitney U test. A p-value < 0.05 is typically considered significant.[5]

-

Pharmacokinetic Analysis in Rats via LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of columbianetin in rat plasma, essential for pharmacokinetic studies.[6]

Objective: To quantify the concentration of columbianetin in rat plasma over time after oral administration.

Caption: A typical workflow for the pharmacokinetic study of Columbianetin in rats.

Methodology:

-

Animal Study:

-

Administer a defined dose of columbianetin (e.g., 25 mg/kg) orally to rats.[6]

-

Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma, which is then stored at -80 °C until analysis.

-

-

Sample Preparation:

-

Thaw plasma samples.

-

To a specific volume of plasma (e.g., 50 µL), add an internal standard (IS).

-

Perform protein precipitation followed by liquid-liquid extraction to isolate the analyte from plasma matrix components.

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

Chromatography: Use a C18 column for separation with a suitable mobile phase gradient.

-

Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for both columbianetin and the IS.

-

-

Method Validation and Data Analysis:

-

Validate the method for linearity, accuracy, precision, recovery, and matrix effect according to regulatory guidelines. The lower limit of quantification (LLOQ) for columbianetin has been reported as 0.1 ng/mL.[6]

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration.

-

Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.

-

Table 3: Pharmacokinetic Parameters of Columbianetin in Rats

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum plasma concentration) | ng/mL | Data not available in provided abstracts |

| Tmax (Time to reach Cmax) | h | Data not available in provided abstracts |

| AUC₀₋t (Area under the curve) | ng·h/mL | Data not available in provided abstracts |

| t₁/₂ (Half-life) | h | Data not available in provided abstracts |

| Note: Specific values for pharmacokinetic parameters require access to the full text of the cited literature and are presented here as a template for data presentation. |

References

- 1. SID 11401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHEBI:3828 [ebi.ac.uk]

- 3. Compound: COLUMBIANETIN (CHEMBL201152) - ChEMBL [ebi.ac.uk]

- 4. columbianetin [chembk.com]

- 5. Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics of Columbianadin after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data of R-(-)-Columbianetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the naturally occurring coumarin, R-(-)-Columbianetin. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction to this compound

This compound is a furanocoumarin, a class of organic compounds known for their diverse biological activities. It is the R-enantiomer of Columbianetin and is found in various plant species, notably in the genus Angelica. Accurate spectral data is crucial for its unambiguous identification and for quality control in research and pharmaceutical applications.

Mass Spectrometry (MS) Data

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Table 1: Mass Spectrometry Data for Columbianetin

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | PubChem |

| Molecular Weight | 246.26 g/mol | PubChem |

| Mass Spectrometry (EI-MS) | m/z 246 [M]⁺, 187 (base peak), 160 | [1] |

| Tandem MS (MRM, Positive ESI) | m/z 247.3 → 175.0 |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.

-

Data Acquisition (ESI-MS/MS): For targeted analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (e.g., [M+H]⁺ at m/z 247.3) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion (e.g., m/z 175.0) is monitored in the third quadrupole.

-

Data Acquisition (EI-MS): The sample is introduced into the ion source where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the difficulty in finding a single, publicly available source with the complete NMR data for this compound, the following tables for ¹H and ¹³C NMR are currently unpopulated. Researchers are advised to consult specialized databases or acquire the data experimentally.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to obtain a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy Data

Similar to the NMR data, a specific, publicly available IR spectrum for this compound could not be located. The table below is provided as a template for experimental data.

Table 4: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available |

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window (e.g., NaCl plates).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates a typical workflow for obtaining and analyzing spectral data for a natural product like this compound.

Caption: General workflow for the isolation and spectral characterization of a natural product.

References

Biological Activity Screening of R-(-)-Columbianetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-(-)-Columbianetin, a naturally occurring coumarin, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activity screening of this compound, summarizing key findings, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anti-inflammatory and Anti-allergic Activities

This compound has demonstrated potent anti-inflammatory and anti-allergic properties. Studies have shown its ability to modulate key inflammatory pathways and inhibit the release of mediators involved in allergic responses.

Quantitative Data

The following tables summarize the quantitative data on the anti-inflammatory and anti-allergic effects of this compound.

Table 1: Inhibition of Pro-inflammatory Cytokine Production

| Cytokine | Cell Line | Stimulant | This compound Concentration | % Inhibition | Reference |

| TNF-α | Human Mast Cells (HMC-1) | PMA + A23187 | 10 µM | ~103.9% | [1] |

| IL-1β | Human Mast Cells (HMC-1) | PMA + A23187 | 10 µM | ~102.6% | [1] |

| IL-6 | Human Mast Cells (HMC-1) | PMA + A23187 | 10 µM | ~101.1% | [1] |

| IL-8 | Human Mast Cells (HMC-1) | PMA + A23187 | 10 µM | ~95.8% | [1] |

Table 2: Inhibition of Histamine Release

| Cell Line | Stimulant | This compound Concentration | % Inhibition | Reference |

| Human Mast Cells (HMC-1) | Substance P | Not Specified | Significant | [1] |

Signaling Pathway

This compound exerts its anti-inflammatory effects, at least in part, by inhibiting the NOD1/NF-κB signaling pathway. The activation of this pathway by inflammatory stimuli leads to the transcription of pro-inflammatory genes. This compound interferes with this cascade, reducing the production of inflammatory mediators.

References

A Technical Guide to the Enantiomeric Separation and Identification of R-(-)-Columbianetin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the separation and identification of R-(-)-Columbianetin, an angular furocoumarin of significant interest in pharmaceutical research. Given the stereospecific nature of drug action, the ability to isolate and characterize individual enantiomers is crucial for drug development, ensuring safety, efficacy, and regulatory compliance. This document outlines detailed experimental protocols for enantiomeric separation using High-Performance Liquid Chromatography (HPLC) and subsequent identification through spectroscopic techniques.

Introduction to Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Therefore, the separation and analysis of enantiomers are critical steps in the development of chiral drugs. This compound and its counterpart, S-(+)-Columbianetin, are enantiomers of the bioactive compound Columbianetin, a natural product with potential therapeutic applications.[1] The development of robust methods for their separation and identification is essential for advancing preclinical and clinical studies.

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation of enantiomers due to its high resolution, sensitivity, and applicability to a wide range of compounds.[2][3] The principle of chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.

Principle of Chiral HPLC Separation

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. The key to a successful chiral separation is the selection of an appropriate CSP and mobile phase that maximize the difference in these interactions.

dot

Caption: Workflow of Chiral HPLC Separation of Columbianetin Enantiomers.

Experimental Protocol: Chiral HPLC Separation

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chiral Stationary Phase (CSP) Screening: A screening of commercially available polysaccharide-based CSPs is recommended to identify the optimal column.

Table 1: Recommended Chiral Stationary Phases for Screening

| Chiral Stationary Phase (CSP) | Selector Type | Potential Elution Mode(s) |

| CHIRALPAK® IA / IC / IG | Amylose derivatives | Normal Phase, Reversed Phase, Polar Organic |

| CHIRALCEL® OD / OJ | Cellulose (B213188) derivatives | Normal Phase, Reversed Phase, Polar Organic |

Initial Method Parameters for Screening (Normal Phase Mode):

-

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (B130326) (IPA) or ethanol. A common starting gradient is 90:10 (n-hexane:IPA).

-

Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).

-

Column Temperature: 25 °C.

-

Detection Wavelength: Based on the UV spectrum of Columbianetin (typically around 320-330 nm).

Method Optimization: Once a CSP shows promise for separation, the following parameters should be optimized to achieve baseline resolution (Rs > 1.5):

-

Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier. Small additions of other solvents like methanol (B129727) or acetonitrile (B52724) can also be explored.

-

Flow Rate: Adjust to improve peak shape and resolution.

-

Temperature: Changing the column temperature can affect the thermodynamics of the chiral recognition process and improve separation.

Table 2: Hypothetical Quantitative Data for Optimized Chiral HPLC Separation

| Parameter | This compound | S-(+)-Columbianetin |

| Retention Time (t_R) | Value to be determined experimentally | Value to be determined experimentally |

| Resolution (R_s) | \multicolumn{2}{c | }{Value to be determined experimentally (aim for >1.5)} |

| Tailing Factor (T_f) | Value to be determined experimentally (aim for 0.8-1.2) | Value to be determined experimentally (aim for 0.8-1.2) |

Note: The values in this table are placeholders and must be determined through experimental work.

Spectroscopic Identification of this compound

Following successful separation, the absolute configuration and enantiomeric purity of the isolated enantiomers must be confirmed using spectroscopic techniques. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical methods for this purpose.

Principle of Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.[5][6] CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7][8] For a pair of enantiomers, the ORD and CD spectra will be mirror images of each other. The sign of the Cotton effect in a CD spectrum can often be correlated to the absolute configuration of the molecule.

dot

Caption: Workflow for the Spectroscopic Identification of Columbianetin Enantiomers.

Experimental Protocol: Spectroscopic Analysis

Instrumentation:

-

Polarimeter for measuring specific rotation.

-

Circular Dichroism (CD) Spectropolarimeter for obtaining CD and ORD spectra.

Sample Preparation:

-

Dissolve a precisely weighed amount of the isolated enantiomer in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile).

-

The concentration should be optimized to give a strong signal without saturating the detector.

Specific Rotation Measurement:

-

Measure the optical rotation at the sodium D-line (589 nm) at a controlled temperature (e.g., 20 °C).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[9] this compound will exhibit a negative specific rotation.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy:

-

Record the CD and ORD spectra over a suitable wavelength range, typically from 400 nm down to the UV cutoff of the solvent (around 200 nm).

-

The resulting spectra for this compound and S-(+)-Columbianetin will be mirror images. The sign and wavelength of the Cotton effects in the CD spectrum are characteristic of the enantiomer's absolute configuration.

Table 3: Expected Spectroscopic Data for this compound

| Spectroscopic Parameter | Expected Value/Observation |

| Specific Rotation [α]_D^20 | Negative value (e.g., in methanol) |

| Circular Dichroism (CD) Spectrum | Characteristic Cotton effects (sign and λ_max to be determined experimentally) |

| Optical Rotatory Dispersion (ORD) Spectrum | Characteristic ORD curve, mirror image of the S-(+)-enantiomer |

Note: The specific values for specific rotation and the exact features of the CD/ORD spectra need to be determined experimentally for a pure standard of this compound.

Conclusion

The successful enantiomeric separation and identification of this compound are critical for its development as a potential therapeutic agent. This technical guide provides a robust framework for achieving this through a combination of chiral HPLC for separation and chiroptical spectroscopy for identification. The detailed protocols and methodologies outlined herein are intended to guide researchers in establishing reliable and reproducible analytical methods for the stereoselective analysis of Columbianetin and other chiral furocoumarins. The experimental determination of the quantitative data presented in the tables is a necessary next step for the full validation of these methods.

References

- 1. Columbianetin | C14H14O4 | CID 92201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]

- 5. lorentz.leidenuniv.nl [lorentz.leidenuniv.nl]

- 6. Optical rotatory dispersion - Wikipedia [en.wikipedia.org]

- 7. ntu.edu.sg [ntu.edu.sg]

- 8. Circular dichroism - Wikipedia [en.wikipedia.org]

- 9. Specific rotation - Wikipedia [en.wikipedia.org]

The Discovery and Isolation of Columbianetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Columbianetin (B30063), a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This technical guide provides a comprehensive overview of the historical discovery and the evolution of isolation techniques for this promising bioactive compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its key biological activities and the underlying signaling pathways. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

Columbianetin was first identified as a hydrolysis product of other natural coumarins, namely columbianadin (B1669301) and columbianin. These parent compounds were initially isolated from the petroleum ether and alcoholic extracts of Lomatium columbianum, a plant species native to western North America[1]. Hydrolysis of columbianadin yielded tiglic acid and the alcohol, columbianetin, while hydrolysis of columbianin produced glucose and columbianetin[1]. The structural elucidation of columbianetin was subsequently achieved through chemical degradation studies and spectroscopic analysis, including ultraviolet, infrared, and nuclear magnetic resonance (NMR) spectroscopy[1]. Its structure was established as (+)-8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]-1-benzopyran-2-one[1]. Further research has identified Columbianetin in various other plants, most notably in the roots of Angelica species such as Angelica pubescens, a significant herb in traditional Chinese medicine[2][3].

Physicochemical Properties

A summary of the key physicochemical properties of Columbianetin is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₄ | [4] |

| Molecular Weight | 246.26 g/mol | [4] |

| IUPAC Name | (8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one | [4] |

| Appearance | White amorphous solid | |

| Chirality | (S)-(+)-enantiomer | [4] |

Experimental Protocols for Isolation and Purification

The isolation of Columbianetin from its natural sources typically involves extraction followed by various chromatographic techniques. Modern methods like High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (PHPLC) have proven to be highly efficient.

Extraction from Angelica pubescens Roots

A common starting point for Columbianetin isolation is the crude extract of Angelica pubescens roots.

Protocol:

-

Preparation of Crude Extract: Dried and powdered roots of Angelica pubescens are subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration, percolation, or Soxhlet extraction. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.

Protocol:

-

Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for Columbianetin isolation is a mixture of n-hexane, ethyl acetate, methanol, and water. A specific ratio of 5:5:7:4 (v/v/v/v) has been reported to be effective[3].

-

HSCCC Operation:

-

The HSCCC coil is first filled with the upper phase (stationary phase).

-

The crude extract, dissolved in a small volume of the solvent system, is then injected.

-

The lower phase (mobile phase) is pumped through the coil at a specific flow rate (e.g., 2.0 mL/min) while the apparatus is rotated at a high speed (e.g., 890 rpm)[3].

-

-

Fraction Collection and Analysis: Fractions of the eluent are collected at regular intervals. The presence of Columbianetin in the fractions is monitored by Thin-Layer Chromatography (TLC) under UV light (312 nm) or by High-Performance Liquid Chromatography (HPLC)[3].

-

Secondary Purification (if necessary): Fractions containing Columbianetin with some impurities may be pooled, concentrated, and subjected to a second round of HSCCC with a different solvent system (e.g., n-hexane:ethyl acetate:methanol:water at 5:5:5:5 v/v/v/v) to achieve higher purity[3].

Final Purification by Preparative High-Performance Liquid Chromatography (PHPLC)

For obtaining highly pure Columbianetin, PHPLC is often employed as a final polishing step.

Protocol:

-

Column and Mobile Phase: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 7 µm) is typically used[5]. The mobile phase usually consists of a gradient of water and acetonitrile[5].

-

Gradient Elution: A typical gradient program might be: 0–20 min, 22% acetonitrile; 20–25 min, 22–100% acetonitrile; 25–35 min, 100% acetonitrile[5]. The flow rate is adjusted for the preparative scale (e.g., 9 mL/min)[5].

-

Detection and Fraction Collection: The eluting compounds are monitored using a UV detector at a wavelength of 325 nm[5]. The peak corresponding to Columbianetin is collected.

-

Purity Confirmation: The purity of the isolated Columbianetin is confirmed by analytical HPLC and its structure is verified by mass spectrometry and NMR spectroscopy. Mass spectrometry should reveal a molecular ion peak [M]+ at m/z 246, with major fragments at m/z 187 and 160[3].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of Columbianetin.

Caption: Workflow for the isolation and purification of Columbianetin.

Biological Activities and Signaling Pathways

Columbianetin exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.

Anti-inflammatory Activity

Columbianetin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells, Columbianetin was found to downregulate the NOD1/NF-κB signaling pathway[2][6]. This leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[2][6][7]. Furthermore, Columbianetin has been observed to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which is also critically involved in the inflammatory response[8].

The following diagram illustrates the inhibitory effect of Columbianetin on the NOD1/NF-κB signaling pathway.

Caption: Columbianetin's inhibition of the NOD1/NF-κB pathway.

Neuroprotective Effects

Emerging evidence suggests that Columbianetin possesses neuroprotective properties. Its anti-inflammatory actions within the central nervous system are thought to contribute significantly to this effect. By inhibiting neuroinflammation, which is a key pathological feature of many neurodegenerative diseases, Columbianetin may help to protect neurons from damage and preserve cognitive function. The modulation of signaling pathways such as NF-κB and MAPK is also relevant to its neuroprotective mechanisms[9][10].

The following diagram illustrates the general mechanism of Columbianetin's neuroprotective action.

Caption: Columbianetin's neuroprotective mechanism of action.

Conclusion and Future Directions

Columbianetin stands out as a natural product with significant therapeutic potential. The historical journey from its discovery as a hydrolysis product to its efficient isolation using modern chromatographic techniques highlights the advancements in natural product chemistry. The detailed experimental protocols provided in this guide offer a practical resource for its procurement for further research. Elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NOD1/NF-κB and MAPK, provides a solid foundation for its development as a potential anti-inflammatory and neuroprotective agent. Future research should focus on in-depth preclinical and clinical studies to fully evaluate its efficacy and safety profile for various therapeutic applications. Further investigation into its other reported biological activities, such as its analgesic and anti-proliferative effects, is also warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Effect of Columbianetin on Lipopolysaccharide-Stimulated Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Columbianetin | C14H14O4 | CID 92201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Optimization of the Purifying Process for Columbianetin-β-D-Glucopyranoside from Angelicae Pubescentis Radix and Evaluation of Its Analgesic Activity Using Hot Plate Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effect of Columbianetin on activated human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects and Therapeutic Potential of the Citrus Flavonoid Hesperetin in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

R-(-)-Columbianetin: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of R-(-)-Columbianetin, a naturally occurring coumarin (B35378) with known biological activities. Understanding the solubility of this compound in various organic solvents is critical for a wide range of research and development applications, including natural product extraction, formulation development, and in vitro/in vivo studies.

Physicochemical Properties of Columbianetin

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₄ | PubChem |

| Molecular Weight | 246.26 g/mol | PubChem |

| Appearance | White solid | --- |

| Enantiomeric Form | R-(-) | --- |

Quantitative Solubility Data

Direct quantitative solubility data for this compound in common organic solvents remains largely unreported in publicly accessible databases and scientific literature. However, data for its enantiomer, (+)-Columbianetin, is available from commercial suppliers and can serve as a valuable estimation. It is important to note that while enantiomers typically exhibit identical solubility in achiral solvents, this is not always guaranteed.

The following table summarizes the available solubility data for (+)-Columbianetin .

| Solvent | Solubility (mg/mL) | Solubility (mM) | Source | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | 406.07 | MedchemExpress[1] | Requires sonication |

| Dimethyl Sulfoxide (DMSO) | 9 | 36.55 | TargetMol[2] | Sonication is recommended |

It is highly recommended that researchers experimentally verify the solubility of this compound in their specific solvents and conditions of interest.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4][5] This protocol outlines the key steps for determining the solubility of this compound in an organic solvent of choice, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Incubator or temperature-controlled water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or a temperature-controlled water bath.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean autosampler vial to remove any undissolved solid.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Develop a suitable HPLC method for the analysis of Columbianetin. This will typically involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at an appropriate wavelength.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

-

Inject the filtered sample from the solubility experiment.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the solubility determination process.

Figure 1. Overall workflow for determining the solubility of this compound.

Figure 2. Detailed workflow for the quantitative analysis of solubility samples using HPLC.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Simultaneous Determination of Columbianadin and Its Metabolite Columbianetin in Rat Plasma by LC-MS/MS: Application to Pharmacokinetics of Columbianadin after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of R-(-)-Columbianetin Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R-(-)-Columbianetin, a naturally occurring angular furanocoumarin, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the in silico predicted bioactivities of this compound, offering valuable insights for researchers and professionals in drug discovery and development. Through a meticulous review of computational studies, this document summarizes predicted pharmacokinetic properties (ADMET), potential molecular targets, and associated signaling pathways. All quantitative data is presented in structured tables for clear comparison. Detailed methodologies for key computational experiments, including molecular docking, are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the predicted biological functions of this compound.

Introduction

This compound is a chiral furanocoumarin found in various medicinal plants. Its structural analogs have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In silico computational methods provide a rapid and cost-effective approach to predict the bioactivities of natural compounds, helping to prioritize candidates for further experimental validation. This guide focuses on the computationally predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound, its potential molecular targets identified through molecular docking, and the signaling pathways it may modulate.

Predicted ADMET Properties of this compound

Table 1: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Likely to have good intestinal permeability. |

| Distribution | ||

| Plasma Protein Binding | Moderate to High | May have a significant fraction bound to plasma proteins. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier in significant amounts. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP450 3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions with CYP3A4 substrates. |

| Excretion | ||

| Renal Clearance | Moderate | Likely to be cleared by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low probability of being a mutagen. |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |

Molecular Docking and Predicted Biological Targets